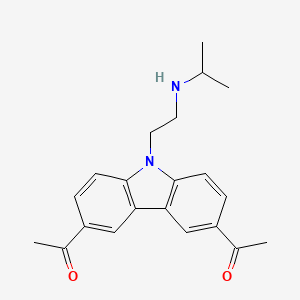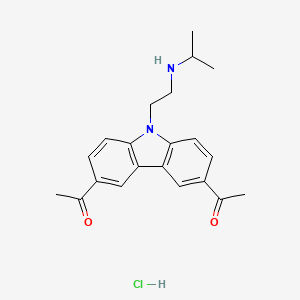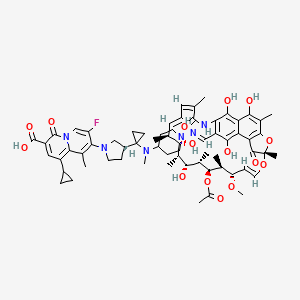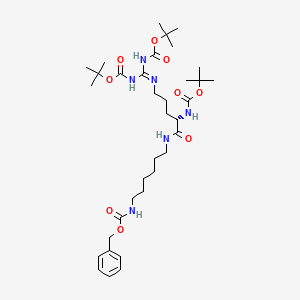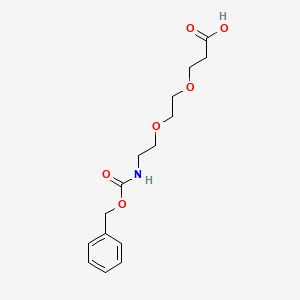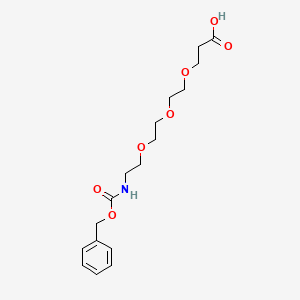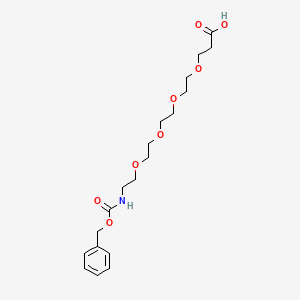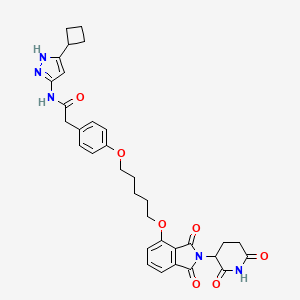
Cdk9-protac
Overview
Description
Cdk9-protac, also known as PROTAC CDK9 Degrader-1, is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . CDK9, a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic, prostate, and breast cancers .
Synthesis Analysis
The development of Cdk9-protac involved the creation of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . An aminopyrazole-based PROTAC was reported to selectively degrade CDK9 . The synthesis of the PROTAC bifunctional molecule CD-5 was designed for identifying its previously unknown target and revealing the underlying pharmacological mechanism .Molecular Structure Analysis
The molecular formula of Cdk9-protac is C33H35N5O7 with an exact mass of 613.25 and a molecular weight of 613.670 . The structure of CDK9 was explored using molecular docking and minimization . The mean RMSD values for CDK9 were quantified .Chemical Reactions Analysis
Cdk9-protac selectively degrades CDK9 while sparing other CDK family members . The degradation of CDK9 by PROTAC 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase .Physical And Chemical Properties Analysis
The chemical formula of Cdk9-protac is C33H35N5O7, and it has a molecular weight of 613.670 . Further optimization of the physico-chemical and ADME properties of those small macrocyclic-PROTAC degraders can potentially lead to drug candidates with distinct pharmacological effects .Scientific Research Applications
Application in Cancer Research
Cyclin-dependent kinase 9 (CDK9), a central player in transcription regulation and cell cycle progression, has emerged as a promising target to combat cancer . Its pivotal role in oncogenic pathways and the pressing need for novel cancer treatments has propelled CDK9 into the spotlight of drug discovery efforts .
Method of Application
This involves a multidisciplinary approach, combining computational methodologies, experimental validation, and the transformative Proteolysis-Targeting Chimera (PROTAC) technology . By uniting these diverse techniques, researchers aim to identify, characterize, and optimize a new class of degraders targeting CDK9 .
Results or Outcomes
The compounds explored for targeted protein degradation offer a novel and potentially effective approach to cancer therapy . This cohesive strategy utilizes the combination of computational predictions and experimental insights, with the goal of advancing the development of effective anticancer therapeutics, targeting CDK9 .
Application in Breast Cancer Research
CDK9 has been identified as a common hit in ER+ cell lines and patient-derived organoids modeling endocrine therapy–resistant disease in both the palbociclib-sensitive and palbociclib-resistant settings .
Method of Application
The CDK9 inhibitor, AZD4573, currently in clinical trials for hematologic malignancies, acted synergistically with palbociclib in these ER+ in vitro 2D and 3D models .
Results or Outcomes
In two independent endocrine- and palbociclib-resistance patient-derived xenografts, treatment with AZD4573 in combination with palbociclib and fulvestrant resulted in tumor regression . Tumor transcriptional profiling identified a set of transcriptional and cell-cycle regulators differentially downregulated only in combination-treated tumors .
Application in Pancreatic Cancer Research
CDK9 plays a role in the transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic cancer .
Method of Application
The application involves the use of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 .
Results or Outcomes
The development of this PROTAC has the potential to provide a new approach for the treatment of pancreatic cancer .
Application in Prostate Cancer Research
CDK9 is also involved in the progression of prostate cancer .
Method of Application
Similar to the application in pancreatic cancer, a PROTAC capable of CRBN mediated proteasomal degradation of CDK9 is used .
Results or Outcomes
The use of this PROTAC could potentially offer a novel therapeutic strategy for the treatment of prostate cancer .
Application in Breast Cancer Research
Method of Application
The novel CDK9 PROTAC, THAL-SNS-032, displayed a profound inhibitory activity in MCF7, T47D, and BT474 cells, with less effect in SKBR3, HCC1569, HCC1954, MDA-MB-231, HS578T, and BT549 cells .
Results or Outcomes
The three cell lines with HER2 overexpression and no presence of ER, SKBR3, HCC1569, and HCC1954 displayed an EC50 three times higher compared to ER .
Application in Hematologic Malignancies
CDK9 has been identified as a promising target for the treatment of hematologic malignancies .
Method of Application
The CDK9 inhibitor, AZD4573, currently in clinical trials for hematologic malignancies, is being explored for its potential in this field .
Results or Outcomes
While the results of these clinical trials are still pending, the use of AZD4573 could potentially offer a novel therapeutic strategy for the treatment of hematologic malignancies .
Future Directions
The development of CDK inhibitors remains a high challenge due to selectivity and off-target dose limiting toxicities. Consequently, novel approaches need to be considered to address the development of CDK inhibitors . The recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
properties
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk9-protac | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
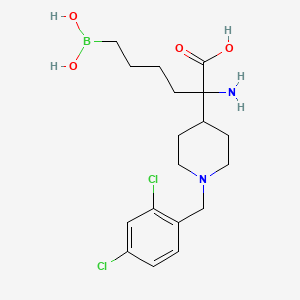
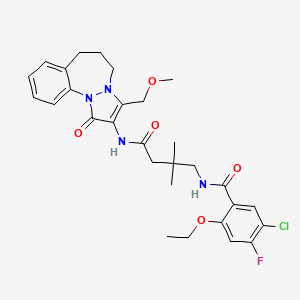
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
